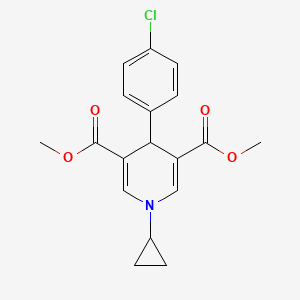![molecular formula C16H15BrN2O2 B5431250 4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5431250.png)
4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BDBI and is a member of the benzimidazole family.
Mécanisme D'action
BDBI exerts its effects by inhibiting the activity of certain enzymes and proteins. Specifically, BDBI has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. By inhibiting HDACs, BDBI can induce cell cycle arrest and apoptosis in cancer cells. Additionally, BDBI has been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
BDBI has been shown to have various biochemical and physiological effects. In cancer cells, BDBI induces cell cycle arrest and apoptosis by inhibiting HDACs. In neurology, BDBI has a neuroprotective effect by reducing oxidative stress and inflammation. Additionally, BDBI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDBI in lab experiments is its specificity for HDACs and the NF-κB pathway. This specificity allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of using BDBI is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for BDBI research. One potential direction is the development of BDBI derivatives with improved solubility and bioavailability. Additionally, BDBI could be further investigated for its potential as an anticancer drug. Further studies could also explore the potential of BDBI in neurodegenerative diseases and immunological disorders.
In conclusion, 4-bromo-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a synthetic compound that has shown potential as a research tool in various fields. Its specificity for HDACs and the NF-κB pathway make it a valuable tool for targeted inhibition of these pathways. Future research could explore the potential of BDBI in drug development and the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BDBI involves the reaction of 4-bromo-1,2-phenylenediamine with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then treated with a carboxylic acid to form the final compound. This synthesis method has been optimized to yield high purity BDBI in good yields.
Applications De Recherche Scientifique
BDBI has shown potential as a research tool in various fields such as cancer research, neurology, and immunology. In cancer research, BDBI has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for anticancer drug development. In neurology, BDBI has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. Additionally, BDBI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-7-11(2)9-13(8-10)16(20)21-19-15(18)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINOPDCSYZRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)
![3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5431230.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5431232.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5431246.png)
